Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester
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Overview
Description
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is an organophosphorus compound with the molecular formula C8H15O3P It is a derivative of phosphinic acid and is characterized by the presence of an ethoxyethenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. For instance, the reaction can be initiated using azobisisobutyronitrile (AIBN) as a radical initiator, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar radical addition reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial-scale production of phosphinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohols, and substituted phosphinic acid derivatives. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the functional groups present on the phosphinic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: These compounds have similar structures but differ in the oxidation state of the phosphorus atom.
Phosphine oxides: These are oxidation products of phosphinic acids and have different reactivity and applications.
Phosphonates: These compounds contain a phosphorus-carbon bond and have distinct chemical properties compared to phosphinic acids.
Uniqueness
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
51639-17-9 |
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Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-ethoxy-2-[ethoxy(ethyl)phosphoryl]ethene |
InChI |
InChI=1S/C8H17O3P/c1-4-10-7-8-12(9,6-3)11-5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
SKENHCHIQYHFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CP(=O)(CC)OCC |
Origin of Product |
United States |
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